molecular formula C13H17NO5 B5830211 2-BUTANAMIDO-4,5-DIMETHOXYBENZOIC ACID

2-BUTANAMIDO-4,5-DIMETHOXYBENZOIC ACID

Cat. No.: B5830211
M. Wt: 267.28 g/mol
InChI Key: HLFVHUOOGSEASG-UHFFFAOYSA-N
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Description

2-Butanamido-4,5-dimethoxybenzoic acid is a benzoic acid derivative featuring a butanamido group (-NHCOC₃H₇) at the 2-position and methoxy (-OCH₃) groups at the 4- and 5-positions. The butanamido substituent introduces steric bulk and lipophilicity, which may influence solubility, bioavailability, and receptor interactions compared to simpler derivatives .

Properties

IUPAC Name

2-(butanoylamino)-4,5-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-4-5-12(15)14-9-7-11(19-3)10(18-2)6-8(9)13(16)17/h6-7H,4-5H2,1-3H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFVHUOOGSEASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BUTANAMIDO-4,5-DIMETHOXYBENZOIC ACID typically involves the acylation of 4,5-dimethoxybenzoic acid with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-BUTANAMIDO-4,5-DIMETHOXYBENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .

Scientific Research Applications

2-BUTANAMIDO-4,5-DIMETHOXYBENZOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-BUTANAMIDO-4,5-DIMETHOXYBENZOIC ACID involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

Syringic Acid (4-Hydroxy-3,5-Dimethoxybenzoic Acid)

  • Structure : Hydroxy group at 4-position, methoxy groups at 3- and 5-positions.
  • Sources : Natural occurrence in cereals, olives, and medicinal plants (e.g., Morus nigra) .
  • Bioactivity: Exhibits anti-inflammatory, antioxidant, and anticancer properties. For instance, syringic acid inhibits gastric carcinoma cell proliferation through modulation of oxidative stress pathways .
  • Physicochemical Properties: Molecular weight (MW) 198.17 g/mol, moderate aqueous solubility due to phenolic -OH group.

2.1.2 2-Amino-4,5-Dimethoxybenzoic Acid

  • Structure: Amino (-NH₂) group at 2-position, methoxy groups at 4- and 5-positions.
  • Synthetic Use: Serves as a precursor for pharmaceutical intermediates. The amino group enhances reactivity in coupling reactions, such as amide bond formation .
  • Physicochemical Properties: MW 211.20 g/mol; polar amino group increases solubility in polar solvents compared to syringic acid.

2-Bromo-4,5-Dimethoxybenzoic Acid

  • Structure : Bromo (-Br) substituent at 2-position, methoxy groups at 4- and 5-positions.
  • Applications : Used as a synthetic intermediate in organic chemistry. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Physicochemical Properties : MW 261.07 g/mol; bromine increases molecular weight and lipophilicity, reducing aqueous solubility .
Quantitative Structure-Activity Relationship (QSAR) Insights

A study comparing 22 benzoic acid derivatives (including syringic acid) highlighted the role of substituent electronegativity and position in modulating bioactivity . Key findings:

  • Electron-Withdrawing Groups (e.g., -Br, -NO₂): Enhance stability but reduce solubility.
  • Hydroxy and Methoxy Groups : Synergistic effects in antioxidant activity; syringic acid’s 4-OH and 3,5-OCH₃ arrangement maximizes free radical scavenging .
  • Amide Derivatives: The butanamido group in 2-butanamido-4,5-dimethoxybenzoic acid likely enhances membrane permeability compared to hydroxy or amino analogs, though this requires experimental validation.

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